![molecular formula C23H23N3O2 B12044816 2-Methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide CAS No. 361193-45-5](/img/structure/B12044816.png)
2-Methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
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Overview
Description
2-Methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of hexahydroquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2-methylpyridine with a suitable aldehyde or ketone, followed by cyclization and functional group modifications. The reaction conditions often include the use of solvents such as methanol or toluene, and catalysts like iodine or tert-butyl hydroperoxide (TBHP) to promote the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The use of metal-free conditions and environmentally friendly reagents is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or amides to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and quinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Anti-Cancer Activity
Research indicates that derivatives of quinoline compounds exhibit significant anti-cancer properties. 2-Methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines through mechanisms such as:
- Inhibition of Sirtuins : Some studies suggest that the inhibition of sirtuins may play a role in the anti-cancer mechanisms of quinoline derivatives .
Cancer Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MDA-MB-468 (Breast) | 12.5 | Apoptosis |
A498 (Renal) | 10.0 | Sirtuin Inhibition |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit cyclooxygenase enzymes (COX) which are involved in the inflammatory process. The following points summarize its potential in this area:
- COX Inhibition : The compound acts as a selective COX-2 inhibitor which is crucial in reducing inflammation and pain .
Study 1: Evaluation of Anti-Cancer Properties
A study conducted on a series of quinoline derivatives including the target compound demonstrated promising anti-cancer activity against several human cancer cell lines. The results indicated that the compound could serve as a lead structure for further drug development aimed at treating cancers resistant to conventional therapies .
Study 2: In Silico Analysis
In silico studies have been performed to predict the interactions of this compound with G-protein coupled receptors. These studies suggested potential pathways through which the compound may exert its therapeutic effects .
Mechanism of Action
The mechanism of action of 2-Methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes. Detailed studies are required to fully elucidate the exact mechanisms and molecular interactions .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-N-(pyridin-2-yl)benzamide: Similar in structure but lacks the quinoline core.
3-Bromoimidazo[1,2-a]pyridine: Contains a pyridine ring but has different functional groups and a distinct core structure.
2-Methyl-N,N-bis((6-methylpyridin-2-yl)methyl)propan-2-amine: Similar pyridine rings but different overall structure and properties
Uniqueness
2-Methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is unique due to its combination of a quinoline core with a pyridine ring and various functional groups.
Biological Activity
The compound 2-Methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a hexahydroquinoline core with several functional groups that may influence its biological activity. The molecular formula is C22H24N2O3 with a molecular weight of approximately 364.44 g/mol. The presence of a carboxamide group and a phenyl ring suggests potential interactions with biological targets.
Biological Activities
Research indicates that compounds with structural similarities to This compound exhibit a range of biological activities:
- Anticancer Activity :
-
Anti-inflammatory Effects :
- Compounds similar to this hexahydroquinoline derivative have demonstrated anti-inflammatory properties by inhibiting nitric oxide production in LPS-induced RAW 264.7 macrophages. This suggests a potential mechanism involving the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways .
-
Antimicrobial Activity :
- Certain derivatives have been tested for antimicrobial efficacy against various pathogens. The structural components of the compound may enhance its interaction with microbial targets .
Synthesis Methods
The synthesis of this compound can be approached through several methods involving multi-step organic reactions. Common techniques include:
- Condensation Reactions : These reactions typically involve the formation of the hexahydroquinoline core through cyclization processes.
- Functional Group Modifications : Subsequent modifications to introduce the methylpyridine and carboxamide functionalities are crucial for enhancing biological activity.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological efficacy of this compound. Key aspects include:
- The position and nature of substituents on the quinoline core significantly affect biological activity.
- Variations in the phenyl or pyridine moieties can lead to different pharmacological profiles.
Case Studies and Research Findings
Several studies have explored the biological activities associated with this class of compounds:
Properties
CAS No. |
361193-45-5 |
---|---|
Molecular Formula |
C23H23N3O2 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C23H23N3O2/c1-14-8-6-13-19(24-14)26-23(28)20-15(2)25-17-11-7-12-18(27)22(17)21(20)16-9-4-3-5-10-16/h3-6,8-10,13,21,25H,7,11-12H2,1-2H3,(H,24,26,28) |
InChI Key |
WXFWYEUEBIQUDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=CC=C4)C(=O)CCC3)C |
Origin of Product |
United States |
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